N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide
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Description
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, also known as DMFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Amide Formation and Medicinal Chemistry
Amide formation is a critical reaction in organic synthesis, especially in the pharmaceutical industry, for creating a wide range of medicinal compounds. For example, studies on the decarboxylative condensation of hydroxylamines and α-ketoacids have contributed to the development of methods for amide bond formation, which is a fundamental step in the synthesis of various pharmacologically active molecules (Lei Ju et al., 2011). Such methodologies could be applicable in synthesizing compounds like N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide for potential use in drug development.
Photodynamic Therapy (PDT) for Cancer
Compounds with specific structural features, such as those containing furan units, have been explored for their suitability in photodynamic therapy (PDT), a treatment modality for cancer. The development of photosensitizers with high singlet oxygen quantum yields, as seen in certain zinc phthalocyanines, highlights the importance of structural modifications for therapeutic applications (M. Pişkin et al., 2020). Analogously, the dimethylfuran component in N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide could be leveraged to enhance the compound's photophysical properties, making it a candidate for PDT research.
Neuroprotection and Cellular Protection
Research on Na+/Ca2+ exchange inhibitors has identified compounds that can protect against hypoxia/reoxygenation-induced neuronal cell damage, indicating a role in neuroprotection and the potential treatment of neurodegenerative diseases (T. Iwamoto & S. Kita, 2006). The structural features and biological activity of such inhibitors suggest that N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide could be investigated for similar neuroprotective effects, given the potential for modulating ion exchange processes in cells.
Antitumor Activities
Compounds featuring specific structural motifs, such as dimethylpyran and dimethylfuran units, have been shown to possess antitumor activities. These structures are often considered privileged due to their presence in various bioactive natural products, implying a potential for inducing cytotoxic effects in cancer cells (H. T. Nguyen et al., 2009). The presence of a dimethylfuran unit in N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide suggests it may also exhibit antitumor properties, warranting further investigation in oncology research.
properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4/c1-11-9-15(12(2)25-11)16(22)7-8-20-17(23)18(24)21-10-13-3-5-14(19)6-4-13/h3-6,9,16,22H,7-8,10H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYWKIDXRXLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide |
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